

CAS number and molecular weight of 2-Chlorobenzo[d]oxazol-7-ol

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Compound of Interest

Compound Name: 2-Chlorobenzo[d]oxazol-7-ol

Cat. No.: B15054195

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An In-depth Technical Guide to 2-Chlorobenzo[d]oxazol-7-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for **2-Chlorobenzo[d]oxazol-7-ol** is limited. The experimental protocols and potential biological activities described herein are based on established knowledge of closely related benzoxazole derivatives and should be considered hypothetical until experimentally validated.

Core Compound Data

This section provides fundamental physicochemical data for **2-Chlorobenzo[d]oxazol-7-ol**.

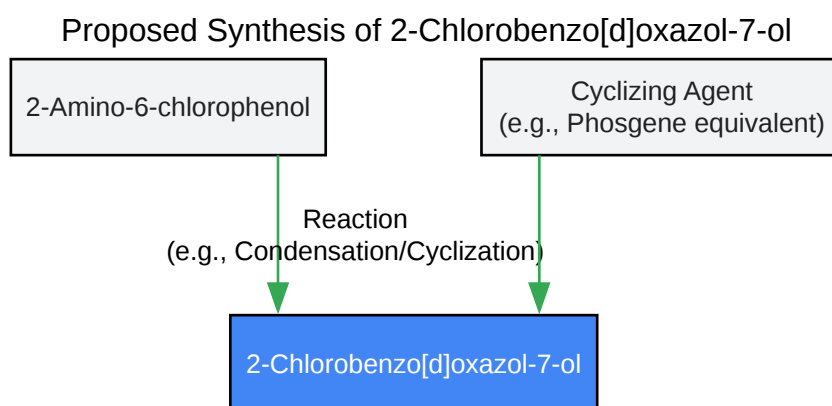
Parameter	Value	Source
CAS Number	1781434-25-0	[1]
Molecular Formula	C ₇ H ₄ ClNO ₂	[1]
Molecular Weight	169.57 g/mol	[1]
Canonical SMILES	Oc1cccc2c1nc(Cl)o2	Inferred
InChI Key	Inferred from structure	Inferred

Hypothetical Synthesis and Experimental Protocols

While specific synthesis protocols for **2-Chlorobenzo[d]oxazol-7-ol** are not readily available in the reviewed literature, a plausible synthetic route can be extrapolated from general benzoxazole synthesis methods. A common approach involves the condensation and cyclization of a 2-aminophenol derivative with a suitable carboxylic acid or its derivative.

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of 2-amino-6-chlorophenol with a suitable cyclizing agent.



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Caption: Proposed synthesis of **2-Chlorobenzo[d]oxazol-7-ol**.

General Experimental Protocol for Synthesis

The following is a generalized, hypothetical protocol for the synthesis of **2-Chlorobenzo[d]oxazol-7-ol**. Note: This procedure requires optimization and validation.

Materials:

- 2-amino-6-chlorophenol
- Triphosgene (or other phosgene equivalent)
- Anhydrous solvent (e.g., Toluene, Dioxane)

- Base (e.g., Triethylamine, Pyridine)
- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-amino-6-chlorophenol in the anhydrous solvent.
- Add the base to the reaction mixture and stir under a nitrogen atmosphere.
- Slowly add a solution of the cyclizing agent (e.g., triphosgene) in the same anhydrous solvent to the reaction mixture at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Acidify the aqueous layer with hydrochloric acid and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **2-Chlorobenzo[d]oxazol-7-ol**.

Characterization Protocol

The structure and purity of the synthesized **2-Chlorobenzo[d]oxazol-7-ol** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be acquired to confirm the chemical structure.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
- Melting Point: To determine the purity of the compound.

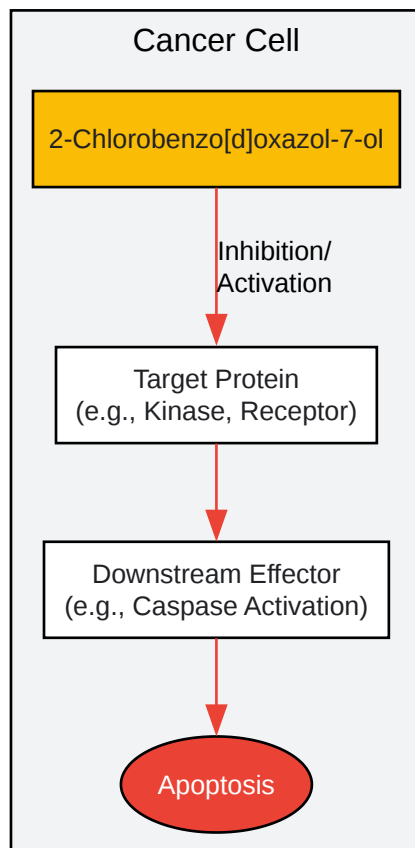
Potential Biological Activities and Signaling Pathways

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^[2] The specific activity of **2-Chlorobenzo[d]oxazol-7-ol** has not been reported, but based on its structural features, it could potentially be investigated for similar effects.

For instance, some benzoxazole derivatives have been shown to induce apoptosis in cancer cells. A hypothetical signaling pathway for such an activity is presented below.

Hypothetical Apoptotic Signaling Pathway

Hypothetical Signaling Pathway for 2-Chlorobenzo[d]oxazol-7-ol



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Caption: Hypothetical apoptotic pathway induced by **2-Chlorobenzo[d]oxazol-7-ol**.

This diagram illustrates a simplified, hypothetical mechanism where **2-Chlorobenzo[d]oxazol-7-ol** interacts with a specific cellular target, leading to the activation of downstream effectors that ultimately trigger programmed cell death (apoptosis) in a cancer cell. The actual mechanism would need to be elucidated through extensive biological assays.

Conclusion and Future Directions

2-Chlorobenzo[d]oxazol-7-ol is a benzoxazole derivative with potential for further investigation in medicinal chemistry and drug discovery. The lack of extensive public data highlights an opportunity for novel research into its synthesis, characterization, and biological evaluation. Future studies should focus on developing a reliable synthetic route, thoroughly characterizing the compound, and screening it for a range of biological activities to uncover its

therapeutic potential. The exploration of its mechanism of action through detailed cellular and molecular studies will be crucial in determining its value as a lead compound for drug development.

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References

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